molecular formula C14H9BrF4O B8001290 4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl

4-Bromo-3'-(1,1,2,2-tetrafluoroethoxy)biphenyl

Cat. No.: B8001290
M. Wt: 349.12 g/mol
InChI Key: HUEVSMAMDIQVJM-UHFFFAOYSA-N
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Description

4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is an organic compound with the molecular formula C14H9BrF4O. It is a biphenyl derivative where one of the phenyl rings is substituted with a bromine atom and a tetrafluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives .

Scientific Research Applications

4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl exerts its effects involves its interaction with various molecular targets. The bromine and tetrafluoroethoxy groups can participate in specific binding interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene
  • (1-Bromo-2,2,2-trifluoroethyl)benzene
  • 4-Bromo-1,1,2-trifluoro-1-butene

Comparison: 4-Bromo-3’-(1,1,2,2-tetrafluoroethoxy)biphenyl is unique due to the presence of both bromine and tetrafluoroethoxy groups on the biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, setting it apart from similar compounds .

Properties

IUPAC Name

1-bromo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF4O/c15-11-6-4-9(5-7-11)10-2-1-3-12(8-10)20-14(18,19)13(16)17/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEVSMAMDIQVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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